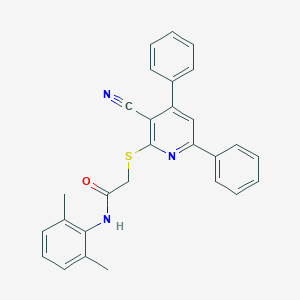
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a cyano group, and a sulfanyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiols or disulfides.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and sulfanyl group can play crucial roles in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide: shares similarities with other pyridine derivatives and acetamide compounds.
This compound: can be compared to compounds like 2-(4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide and N-(2,6-dimethyl-phenyl)-acetamide.
Uniqueness
- The presence of both the cyano and sulfanyl groups in the same molecule makes this compound unique.
- Its specific structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
332040-30-9 |
|---|---|
Molecular Formula |
C28H23N3OS |
Molecular Weight |
449.6g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3OS/c1-19-10-9-11-20(2)27(19)31-26(32)18-33-28-24(17-29)23(21-12-5-3-6-13-21)16-25(30-28)22-14-7-4-8-15-22/h3-16H,18H2,1-2H3,(H,31,32) |
InChI Key |
LYLRVDUFFCAVSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-methylphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B406741.png)

![2-(benzylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B406748.png)
![3-(cyclohexylmethyl)-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406750.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B406751.png)
![2-(3-cyclohexyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetonitrile](/img/structure/B406752.png)
![2-benzylsulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406753.png)
![2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B406755.png)
![3-(2-phenylethyl)-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406756.png)
![3-(2-phenylethyl)-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B406758.png)
![ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B406759.png)
![2-(benzylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B406761.png)
![3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B406762.png)
![2-(methylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B406763.png)
